

Application Notes: Functionalization of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

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Compound of Interest

Compound Name: 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Cat. No.: B1345362

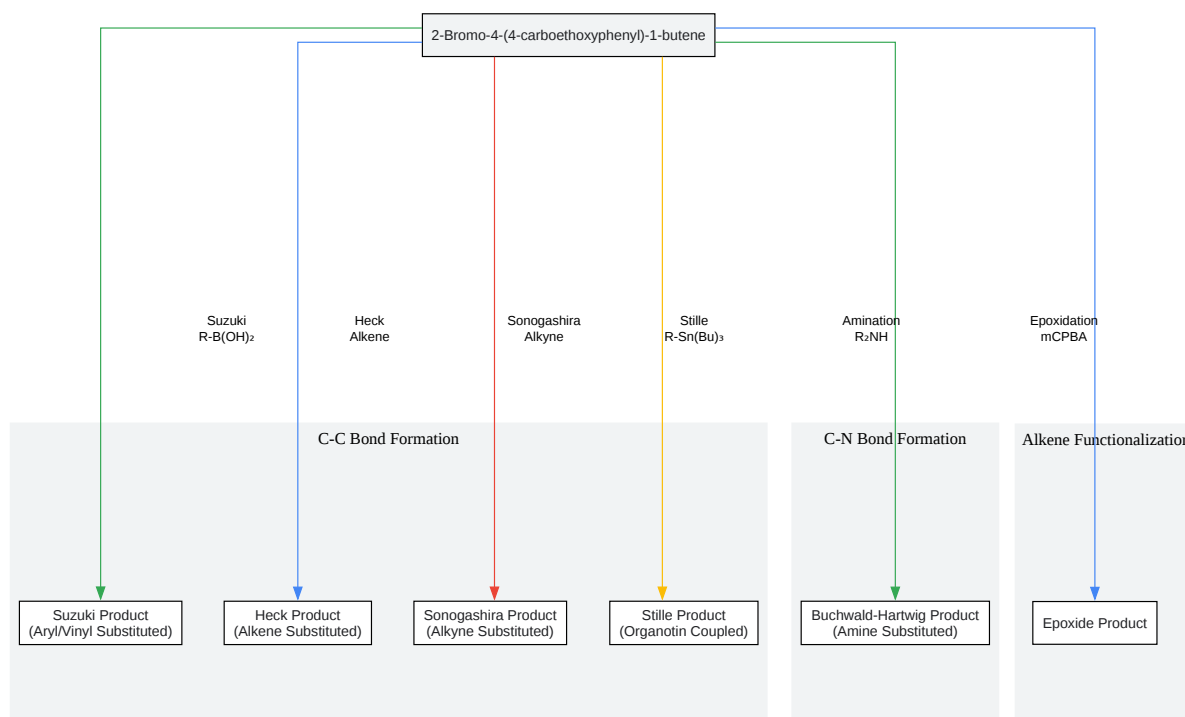
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the chemical modification of **2-Bromo-4-(4-carboethoxyphenyl)-1-butene**. This compound serves as a versatile building block in organic synthesis, featuring a reactive vinyl bromide moiety and a terminal double bond. These functional groups allow for a wide range of transformations, including palladium-catalyzed cross-coupling reactions and alkene additions. The following sections detail experimental procedures, typical reaction conditions, and graphical representations of key reaction pathways and workflows, providing a comprehensive guide for its use in the synthesis of complex molecules and potential pharmaceutical intermediates.

Overview of Functionalization Pathways

2-Bromo-4-(4-carboethoxyphenyl)-1-butene offers two primary sites for chemical modification: the vinyl bromide group and the terminal alkene. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The alkene can undergo various addition reactions, such as epoxidation. The diagram below illustrates the principal synthetic routes for functionalizing this substrate.



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Caption: Key functionalization pathways for **2-Bromo-4-(4-carboethoxyphenyl)-1-butene**.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety is an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions. These methods are foundational for constructing complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the vinyl bromide with an organoboron reagent, such as a boronic acid or ester.^{[1][2][3][4]} This reaction exhibits high functional group tolerance.^[1]

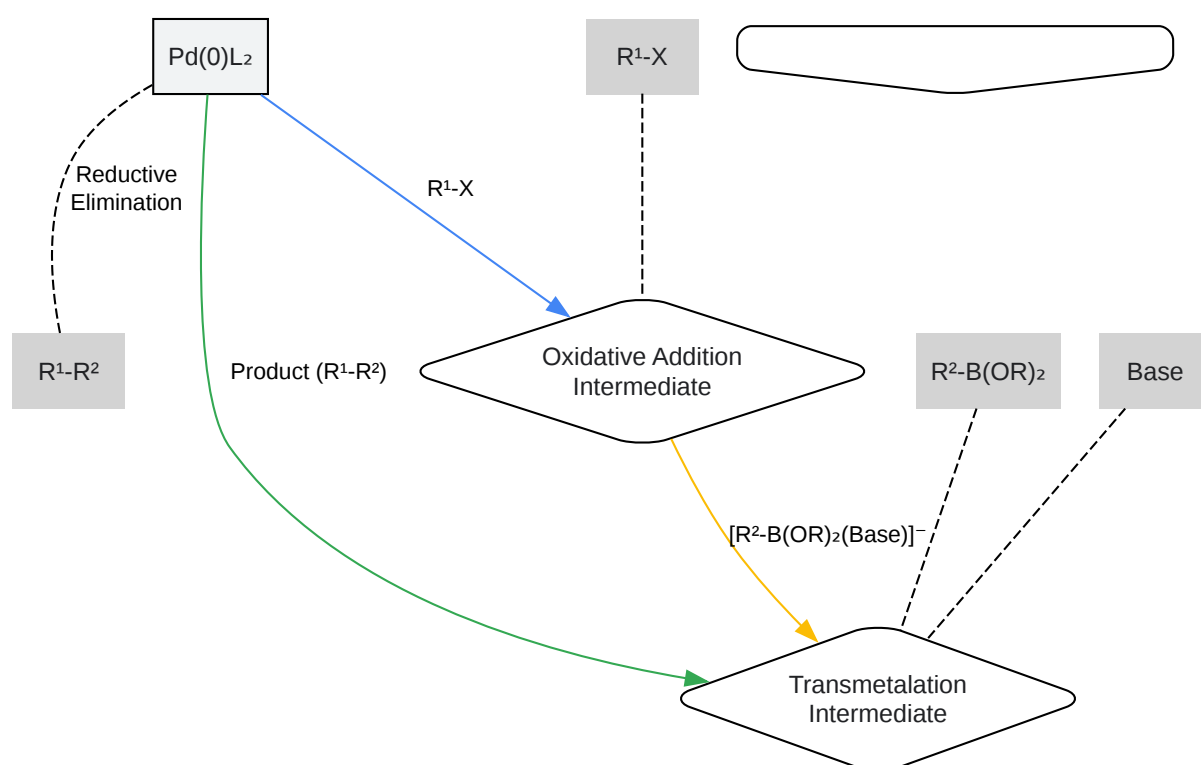
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Vinyl Bromides

Component	Example	Molar Equiv.	Purpose
Substrate	2-Bromo-4-(4-carboethoxyphenyl)-1-butene	1.0	Electrophile
Boronic Acid	Arylboronic acid, Vinylboronic acid	1.1 - 1.5	Nucleophile
Pd Catalyst	Pd(OAc) ₂ , Pd(PPh ₃) ₄ , PdCl ₂ (dppf)	0.01 - 0.05	Catalyst
Ligand	SPhos, XPhos, PPh ₃	0.02 - 0.10	Stabilizes and activates catalyst
Base	K ₂ CO ₃ , Cs ₂ CO ₃ , K ₃ PO ₄ , CsF	2.0 - 3.0	Activates boronic acid, neutralizes HBr
Solvent	Toluene, Dioxane, THF, Isopropanol (often with water)	-	Reaction medium
Temperature	60 - 110 °C	-	Thermal energy

Detailed Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

- **Reaction Setup:** To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **2-Bromo-4-(4-carboethoxyphenyl)-1-butene** (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and Cesium Fluoride (CsF, 2.5 mmol, 2.5 equiv.).^[3]
- **Catalyst Addition:** In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.
- **Solvent Addition:** Add 5 mL of degassed isopropanol to the flask via syringe.
- **Reaction Execution:** Seal the flask and heat the mixture to 80 °C with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).

- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples the vinyl bromide with an alkene, such as styrene or an acrylate, to form a new, more substituted alkene.^{[5][6][7]} This reaction is highly valuable for extending carbon chains and creating conjugated systems. The regioselectivity (α vs. β substitution) can often be controlled by the choice of ligands and reaction conditions.^[7]

Table 2: Typical Conditions for Heck Reaction of Vinyl Bromides

Component	Example	Molar Equiv.	Purpose
Substrate	2-Bromo-4-(4-carboethoxyphenyl)-1-butene	1.0	Electrophile
Alkene	Styrene, Butyl acrylate	1.2 - 2.0	Nucleophile
Pd Catalyst	Pd(OAc) ₂ , Pd ₂ (dba) ₃	0.01 - 0.05	Catalyst
Ligand	P(o-tol) ₃ , PPh ₃ , dppf, NHC ligands	0.02 - 0.10	Stabilizes catalyst, controls selectivity
Base	Et ₃ N, K ₂ CO ₃ , KOAc, Cs ₂ CO ₃	1.5 - 2.5	Base/Halide scavenger
Solvent	DMF, DMA, NMP, Toluene	-	Reaction medium
Temperature	80 - 140 °C	-	Thermal energy

Detailed Protocol: Heck Reaction with Styrene

- Reaction Setup: In an oven-dried Fisher-Porter tube, combine **2-Bromo-4-(4-carboethoxyphenyl)-1-butene** (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), and potassium acetate (KOAc, 2.2 mmol, 2.2 equiv.).^[5]
- Catalyst Addition: Add the palladium catalyst, for example, an oxime-palladacycle catalyst (0.03 mmol, 3 mol%).^[5]
- Solvent Addition: Add 5 mL of N,N-dimethylacetamide (DMA).
- Reaction Execution: Seal the tube, purge with ethylene (if used as the alkene) or an inert gas, and heat to 105-110 °C with stirring for 18-24 hours.^[5]
- Monitoring: Follow the reaction's progress via TLC or GC-MS.

- Work-up: After cooling, dilute the mixture with diethyl ether (25 mL), filter through a pad of celite to remove palladium black, and wash the filtrate with water (3 x 15 mL).
- Purification: Dry the organic phase over MgSO_4 , filter, and evaporate the solvent. Purify the residue using column chromatography.

Sonogashira Coupling

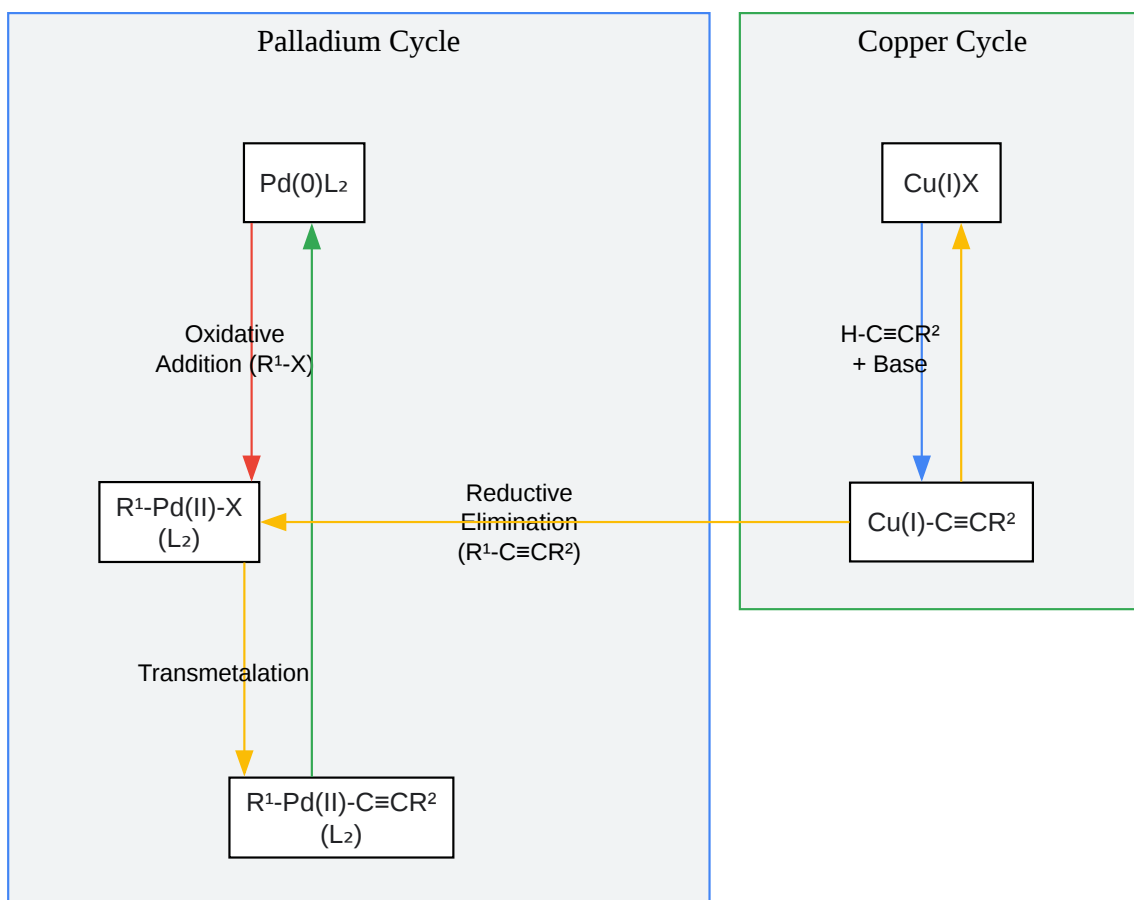
The Sonogashira coupling reaction is the premier method for synthesizing enynes by coupling the vinyl bromide with a terminal alkyne.^{[8][9][10][11]} The reaction is co-catalyzed by palladium and a copper(I) salt.

Table 3: Typical Conditions for Sonogashira Coupling of Vinyl Bromides

Component	Example	Molar Equiv.	Purpose
Substrate	2-Bromo-4-(4-carboethoxyphenyl)-1-butene	1.0	Electrophile
Alkyne	Phenylacetylene, 1-Hexyne	1.1 - 2.0	Nucleophile
Pd Catalyst	$\text{Pd(PPh}_3)_2\text{Cl}_2$, Pd(OAc)_2 , $\text{Pd(PPh}_3)_4$	0.01 - 0.05	Primary catalyst
Cu Co-catalyst	CuI	0.02 - 0.20	Co-catalyst, forms copper acetylide
Ligand	PPh_3	0.02 - 0.10	Stabilizes Pd catalyst
Base	Et_3N , Diisopropylamine (DIPA)	2.0 - 7.0	Deprotonates alkyne, neutralizes HBr
Solvent	THF, DMF, Toluene	-	Reaction medium
Temperature	25 - 100 °C	-	Thermal energy

Detailed Protocol: Sonogashira Coupling with Phenylacetylene

- **Reaction Setup:** To a solution of **2-Bromo-4-(4-carboethoxyphenyl)-1-butene** (1.0 mmol, 1.0 equiv.) in degassed THF (5 mL) in a Schlenk flask under argon, add Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%) and CuI (0.025 mmol, 2.5 mol%).[\[10\]](#)
- **Reagent Addition:** Sequentially add diisopropylamine (7.0 mmol, 7.0 equiv.) and phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.[\[10\]](#)
- **Reaction Execution:** Stir the reaction at room temperature. The reaction is often rapid and can be complete in 1-3 hours.
- **Monitoring:** Monitor for the disappearance of the starting material by TLC.
- **Work-up:** Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing with additional Et₂O.[\[10\]](#)
- **Purification:** Wash the filtrate with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography.[\[10\]](#)



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Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Other Cross-Coupling Reactions

- **Stille Coupling:** This reaction uses an organotin reagent as the nucleophile. While effective, the toxicity of tin compounds is a significant drawback.[12][13][14]
- **Buchwald-Hartwig Amination:** This reaction forms a carbon-nitrogen bond by coupling the vinyl bromide with an amine, providing access to enamines.[15][16]

Functionalization of the Alkene

Epoxidation

The terminal double bond can be selectively epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). This reaction forms a reactive epoxide ring, which is a valuable intermediate for further synthetic transformations.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Table 4: Typical Conditions for Epoxidation

Component	Example	Molar Equiv.	Purpose
Substrate	2-Bromo-4-(4-carboethoxyphenyl)-1-butene	1.0	Alkene
Oxidizing Agent	mCPBA, Hydrogen peroxide	1.0 - 1.2	Oxygen source
Solvent	Dichloromethane (DCM), Chloroform	-	Reaction medium
Buffer	NaHCO ₃ , Na ₂ HPO ₄ (optional)	1.5 - 2.0	Neutralizes acid
Temperature	0 - 25 °C	-	Controls reactivity

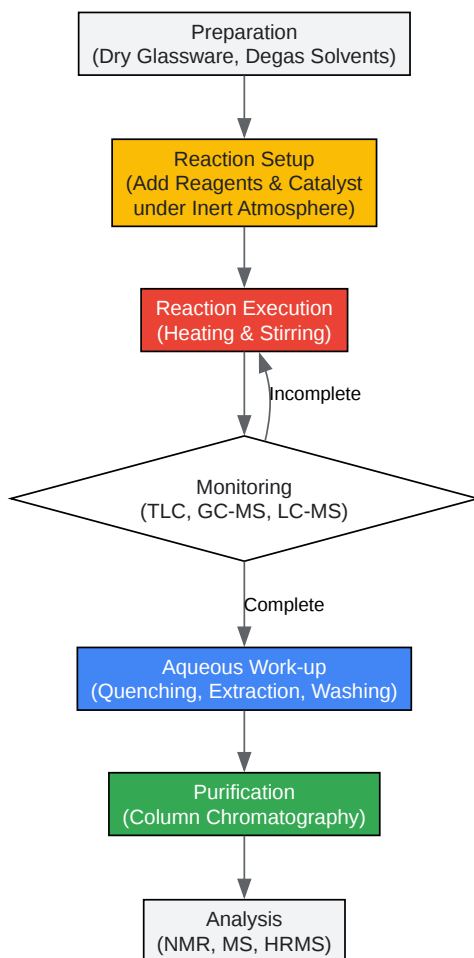
Detailed Protocol: Epoxidation with mCPBA

- Reaction Setup: Dissolve **2-Bromo-4-(4-carboethoxyphenyl)-1-butene** (1.0 mmol, 1.0 equiv.) in 10 mL of dichloromethane (DCM) in a round-bottom flask equipped with a stir bar.
- Reagent Addition: Cool the solution to 0 °C in an ice bath. Add mCPBA (77% max, ~1.1 mmol, 1.1 equiv.) portion-wise over 10 minutes.
- Reaction Execution: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours.
- Monitoring: Monitor the reaction by TLC until the starting alkene is consumed.

- Work-up: Quench the reaction by adding a saturated aqueous solution of $\text{Na}_2\text{S}_2\text{O}_3$ (10 mL). Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
- Purification: Combine the organic layers, wash with saturated aq. NaHCO_3 and brine, dry over Na_2SO_4 , and concentrate. The crude epoxide can be purified by column chromatography if necessary.

General Experimental Workflow

The workflow for a typical palladium-catalyzed cross-coupling reaction involves several key stages, from preparation to final analysis. Proper execution under an inert atmosphere is critical for success, as $\text{Pd}(0)$ catalysts are sensitive to oxygen.



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Caption: General experimental workflow for cross-coupling reactions.

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